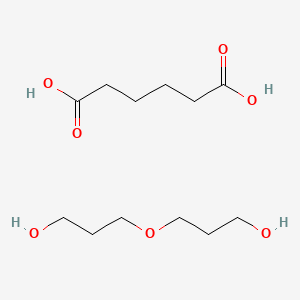
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a molecular formula of C12H24O6. This compound is known for its unique structure, which includes both carboxylic acid and alcohol functional groups. It is used in various chemical and industrial applications due to its versatile reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of hexanedioic acid with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures that the compound is produced at a high scale with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxylic acids to alcohols.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Propanoic acid and propanal are major products formed during the oxidation of the alcohol group.
Reduction: Hexanediol is formed when the carboxylic acid group is reduced.
Substitution: Various substituted esters and ethers can be formed depending on the substituent used.
Aplicaciones Científicas De Investigación
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role as a stabilizer or enhancer in chemical reactions. Its ability to undergo esterification and other reactions makes it a versatile compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid: A simpler compound with only carboxylic acid groups.
Propan-1-ol: A primary alcohol with a simpler structure.
1,6-diisocyanatohexane: A compound with similar reactivity but different functional groups.
Uniqueness
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of carboxylic acid and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
64091-34-5 |
|---|---|
Fórmula molecular |
C12H24O7 |
Peso molecular |
280.31 g/mol |
Nombre IUPAC |
hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H10O4.C6H14O3/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2 |
Clave InChI |
UFOMJVWEXUBJQM-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC(=O)O.C(CO)COCCCO |
Números CAS relacionados |
64091-34-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


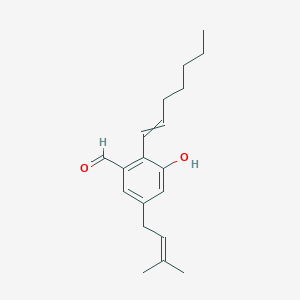

![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
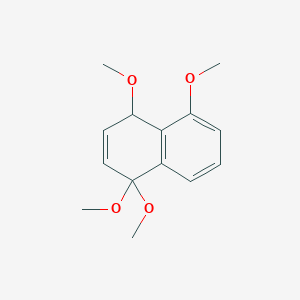
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
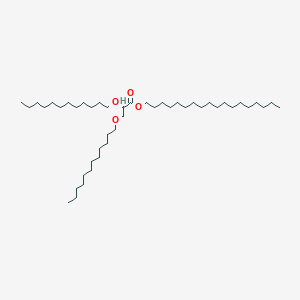
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
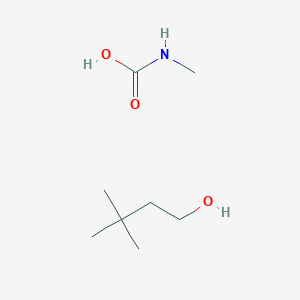
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
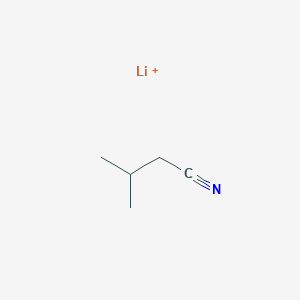

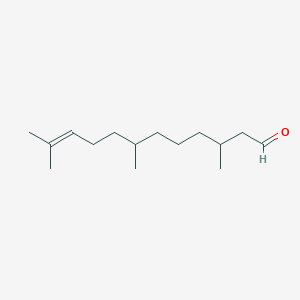

![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
